3-p-Anisoyl Acacetin 3-p-Anisoyl Acacetin
Brand Name: Vulcanchem
CAS No.: 874519-13-8
VCID: VC0128305
InChI: InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC
Molecular Formula: C24H18O7
Molecular Weight: 418.401

3-p-Anisoyl Acacetin

CAS No.: 874519-13-8

Reference Standards

VCID: VC0128305

Molecular Formula: C24H18O7

Molecular Weight: 418.401

3-p-Anisoyl Acacetin - 874519-13-8

CAS No. 874519-13-8
Product Name 3-p-Anisoyl Acacetin
Molecular Formula C24H18O7
Molecular Weight 418.401
IUPAC Name 5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3
Standard InChIKey ORTUTEQLHXVWNO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC
Synonyms 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
PubChem Compound 71313444
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator